molecular formula C11H15NO2 B15260328 5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid

5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B15260328
M. Wt: 193.24 g/mol
InChI Key: JOBIBVHSXVYBQP-UHFFFAOYSA-N
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Description

5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid: is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a carboxylic acid group at the third position of the pyrrole ring. It has a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties .

Scientific Research Applications

5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and potential biological activities. Its cyclopentyl group and carboxylic acid functionality make it a versatile intermediate for further chemical modifications and applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

5-cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C11H15NO2/c1-7-9(11(13)14)6-10(12-7)8-4-2-3-5-8/h6,8,12H,2-5H2,1H3,(H,13,14)

InChI Key

JOBIBVHSXVYBQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1)C2CCCC2)C(=O)O

Origin of Product

United States

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